1-(4-Propoxyphenyl)-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Overview
Description
1-(4-Propoxyphenyl)-3-[4-(tricyclo[3311~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of adamantyl, piperazinyl, and pyrrolidine-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Propoxyphenyl)-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl-piperazine intermediate, followed by the introduction of the propoxyphenyl group and the formation of the pyrrolidine-2,5-dione ring. Common reagents used in these reactions include various alkylating agents, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Propoxyphenyl)-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
1-(4-Propoxyphenyl)-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Propoxyphenyl)-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(phenylsulfonyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- 3-chloro-1-aryl pyrrolidine-2,5-diones
Uniqueness
1-(4-Propoxyphenyl)-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3/c1-2-11-33-23-5-3-22(4-6-23)30-25(31)15-24(26(30)32)28-7-9-29(10-8-28)27-16-19-12-20(17-27)14-21(13-19)18-27/h3-6,19-21,24H,2,7-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAPULZGGKZNOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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